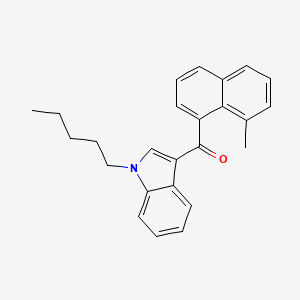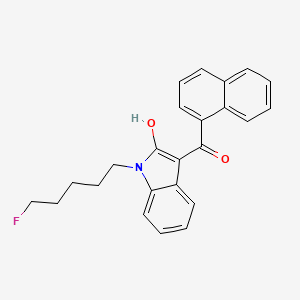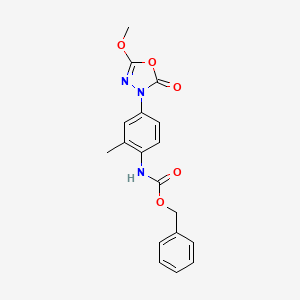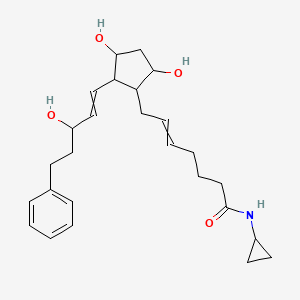
Bimatoprost cyclopropyl amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bimatoprost cyclopropyl amide is a synthetic analog of prostaglandin, specifically designed to mimic the activity of prostamides. It is structurally related to bimatoprost, a well-known compound used in the treatment of glaucoma and ocular hypertension. This compound is characterized by its unique cyclopropyl amide group, which distinguishes it from other prostaglandin analogs.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of bimatoprost cyclopropyl amide involves several key steps:
Oxidation Reaction: The initial step involves the oxidation of a precursor compound in the presence of an oxidation system within a suitable solvent.
Amidation Reaction: The oxidized intermediate is then subjected to an amidation reaction with an appropriate amine, such as ethylamine, under basic conditions.
Reduction Reactions: Subsequent reduction reactions are carried out using specific reducing agents to obtain the desired cyclopropyl amide structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves the use of cost-effective raw materials and solvents, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions
Bimatoprost cyclopropyl amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different intermediates.
Reduction: Reduction reactions are essential in the synthesis of the cyclopropyl amide structure.
Substitution: The compound can undergo substitution reactions, particularly at the amide group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Solvents such as methanol, ethanol, and dichloromethane are commonly used in these reactions.
Major Products
The major products formed from these reactions include various intermediates that are further processed to obtain the final this compound compound.
科学研究应用
Bimatoprost cyclopropyl amide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of prostaglandin analogs and their synthetic pathways.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: This compound is investigated for its potential therapeutic applications in treating glaucoma and promoting hair growth
作用机制
Bimatoprost cyclopropyl amide exerts its effects by mimicking the activity of prostamides, which are biosynthesized from the natural endocannabinoid anandamide by the enzyme cyclo-oxygenase 2 (COX-2) . The compound stimulates the outflow of aqueous humor in the eye, reducing intraocular pressure and decreasing the risk of optic nerve damage . Additionally, it promotes hair growth by stimulating the hair cycle and prolonging the growth phase .
相似化合物的比较
Similar Compounds
Bimatoprost: A prostaglandin analog used to treat glaucoma and promote eyelash growth.
Latanoprost: Another prostaglandin analog used in the treatment of glaucoma.
Travoprost: Similar to bimatoprost and latanoprost, used for reducing intraocular pressure.
Unoprostone: A prostaglandin analog with similar applications in glaucoma treatment.
Uniqueness
Bimatoprost cyclopropyl amide is unique due to its cyclopropyl amide group, which provides distinct pharmacological properties compared to other prostaglandin analogs. This structural difference enhances its stability and efficacy in reducing intraocular pressure and promoting hair growth .
属性
分子式 |
C26H37NO4 |
|---|---|
分子量 |
427.6 g/mol |
IUPAC 名称 |
N-cyclopropyl-7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enamide |
InChI |
InChI=1S/C26H37NO4/c28-21(15-12-19-8-4-3-5-9-19)16-17-23-22(24(29)18-25(23)30)10-6-1-2-7-11-26(31)27-20-13-14-20/h1,3-6,8-9,16-17,20-25,28-30H,2,7,10-15,18H2,(H,27,31) |
InChI 键 |
DOLPNGMQVSAVIX-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC(=O)CCCC=CCC2C(CC(C2C=CC(CCC3=CC=CC=C3)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


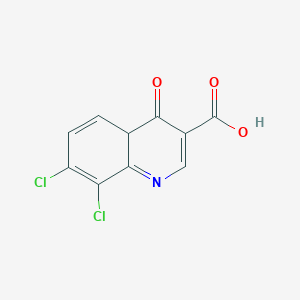

![cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe]](/img/structure/B10767072.png)
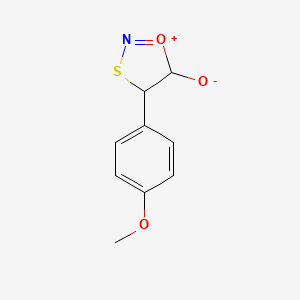
![(3Z)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B10767083.png)


![N'-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]octadeca-9,12-dienehydrazide](/img/structure/B10767104.png)
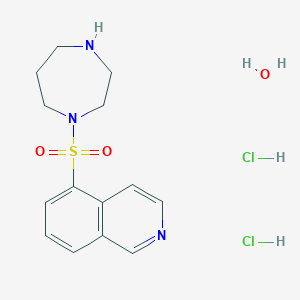
![cyclo[OVal-D-N(Me)Phe-OVal-D-N(Me)Phe-OVal-D-N(Me)Phe]](/img/structure/B10767117.png)
